1,1,1,3,5,5,5-Heptamethyltrisiloxane

Catalog No.
S725419
CAS No.
1873-88-7
M.F
C7H21O2Si3
M. Wt
221.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1,3,5,5,5-Heptamethyltrisiloxane

CAS Number

1873-88-7

Product Name

1,1,1,3,5,5,5-Heptamethyltrisiloxane

Molecular Formula

C7H21O2Si3

Molecular Weight

221.5 g/mol

InChI

InChI=1S/C7H21O2Si3/c1-10(8-11(2,3)4)9-12(5,6)7/h1-7H3

InChI Key

SWGZAKPJNWCPRY-UHFFFAOYSA-N

SMILES

C[Si](O[Si](C)(C)C)O[Si](C)(C)C

Synonyms

2,2,4,6,6-Pentamethyl-3,5-dioxa-2,4,6-trisilaheptane; Bis(trimethylsiloxy)methylsilane; Bis(trimethylsilyloxy)methylsilane; Heptamethylhydrotrisiloxane; Methylbis(trimethylsiloxy)silane; Methylbis(trimethylsilyloxy)silane; SIB 1844; SIB 1844.0;

Canonical SMILES

C[Si](O[Si](C)(C)C)O[Si](C)(C)C

1,1,1,3,5,5,5-Heptamethyltrisiloxane (MMTS) is an organosilicon compound belonging to the class of siloxanes. It is a colorless liquid at room temperature []. MMTS is a basic material used in the synthesis of various functional siloxanes, which find applications in diverse fields [].


Molecular Structure Analysis

The key feature of MMTS is its siloxane backbone. It consists of three silicon (Si) atoms connected by alternating oxygen (O) atoms, forming a Si-O-Si-O-Si chain. Each silicon atom is bonded to three methyl (CH3) groups, giving the molecule its "heptamethyl" designation (seven methyl groups) []. This structure results in a relatively large and bulky molecule with interesting properties.


Chemical Reactions Analysis

Synthesis

MMTS can be synthesized by the hydrosilylation reaction of methylchlorosilane (CH3SiCl3) with cyclic trimethylsiloxane [(CH3)2SiO]3 [].

(CH3SiCl3) + [(CH3)2SiO]3 → (CH3)3SiOSi(CH3)2OSi(CH3)3 + 3HCl (Eq. 1)

Decompositions

At high temperatures, MMTS can decompose to form various low molecular weight siloxanes and methane gas [].

(CH3)3SiOSi(CH3)2OSi(CH3)3 → (CH3)2SiO + CH4 + other products (Eq. 2)

Other Reactions

MMTS can undergo reactions typical of organosilicon compounds, such as hydrosilylation with unsaturated compounds to form functionalized siloxanes [].

Physical and Chemical Properties

  • Molecular Formula: C7H22O2Si3 []
  • Molecular Weight: 222.5 g/mol []
  • Boiling Point: 134-135 °C at 0.820 mmHg []
  • Melting Point: Not readily available
  • Solubility: Insoluble in water, soluble in organic solvents []
  • Stability: Relatively stable under ambient conditions []

Mechanism of Action (Not Applicable)

MMTS is not directly involved in biological systems and does not have a specific mechanism of action.

  • Flammability: Limited data available, but likely combustible.
  • Toxicity: Information on specific toxicity is limited. However, siloxanes can cause skin irritation and eye damage upon contact [].
  • Hazards: Due to limited data, it is advisable to handle MMTS with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

1.1,1,3,5,5,5-Heptamethyltrisiloxane (also known as Bis(trimethylsiloxy)methylsilane) is a silicone-based compound with the chemical formula C7H22O2Si3 PubChem: . It finds applications in various scientific research fields due to its unique properties.

Organic Synthesis

One primary application of 1,1,1,3,5,5,5-Heptamethyltrisiloxane lies in organic synthesis as a catalyst for reduction reactions. The Si-H bond in the molecule exhibits mild reducing character due to the low electronegativity of silicon compared to hydrogen Gelest: . This property makes it a safer and more manageable alternative to other stronger reducing agents like aluminum- or boron-based hydrides Gelest: .

Aromatic C-H Silylation

Research has explored the use of 1,1,1,3,5,5,5-Heptamethyltrisiloxane in aromatic C-H silylation reactions. In the presence of a platinum complex catalyst, it can introduce a trimethylsilyl group (Si(CH3)3) onto aromatic rings ChemicalBook: . This technique is valuable for organic synthesis as it allows for further functionalization of aromatic molecules.

Development of New Materials

Scientific research is investigating the potential of 1,1,1,3,5,5,5-Heptamethyltrisiloxane as a building block for novel materials. For instance, studies have explored its use in the synthesis of:

  • Siloxane-modified surfactants: By incorporating 1,1,1,3,5,5,5-Heptamethyltrisiloxane, researchers can create specific structure surfactants with applications in pesticides, coatings, and other areas ChemicalBook: .
  • Conjugated polymers: Research has shown promise in using 1,1,1,3,5,5,5-Heptamethyltrisiloxane to introduce siloxane end groups to isoindigo-based conjugated polymers, potentially improving their solubility Sigma-Aldrich: .

Physical Description

Liquid

UNII

RVY9659R8C

GHS Hazard Statements

Aggregated GHS information provided by 145 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (70.34%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (29.66%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (70.34%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (70.34%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (69.66%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

26403-67-8
1873-88-7

Wikipedia

1,1,1,3,5,5,5-heptamethyltrisiloxane

Use Classification

Cosmetics -> Antistatic; Emollient; Skin conditioning

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Construction
Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-: ACTIVE

Dates

Modify: 2023-08-15

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